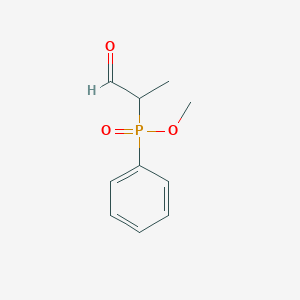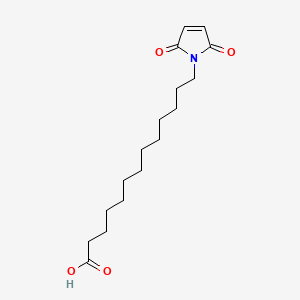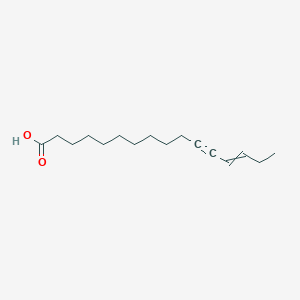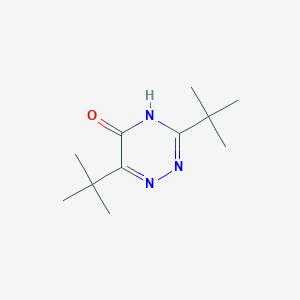
Methyl (1-oxopropan-2-yl)phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-oxopropan-2-yl)phenylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a phenyl ring and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-oxopropan-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl 2-bromopropionate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphinate group displaces the bromide ion.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (1-oxopropan-2-yl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (1-oxopropan-2-yl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl (1-oxopropan-2-yl)phenylphosphinate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphinic Acid: Similar structure but lacks the methyl ester group.
Methyl Phenylphosphinate: Similar but without the oxopropan-2-yl group.
Phenylphosphine Oxide: Oxidized form of phenylphosphinic acid.
Uniqueness: Methyl (1-oxopropan-2-yl)phenylphosphinate is unique due to the presence of both the phosphinate and oxopropan-2-yl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
113713-75-0 |
|---|---|
Molekularformel |
C10H13O3P |
Molekulargewicht |
212.18 g/mol |
IUPAC-Name |
2-[methoxy(phenyl)phosphoryl]propanal |
InChI |
InChI=1S/C10H13O3P/c1-9(8-11)14(12,13-2)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
WLXZPWCXRYSADM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)P(=O)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)

![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)







![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
